

3-(Methoxymethyl)Piperidine Hydrochloride CAS number

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Compound of Interest

Compound Name: 3-(Methoxymethyl)Piperidine
Hydrochloride

Cat. No.: B1318311

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An In-Depth Technical Guide to **3-(Methoxymethyl)piperidine Hydrochloride**

Abstract

This technical guide provides a comprehensive overview of **3-(Methoxymethyl)piperidine Hydrochloride**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline a robust synthetic strategy, discuss its critical applications in drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds to construct novel therapeutic agents. The piperidine motif is a highly privileged scaffold in drug design, known for enhancing metabolic stability and improving pharmacokinetic properties^[1]. This guide offers both foundational knowledge and practical insights into the utility of this specific, functionalized derivative.

Part 1: Core Physicochemical Properties

3-(Methoxymethyl)piperidine Hydrochloride is valued for its specific combination of a saturated nitrogen heterocycle and a flexible methoxymethyl side chain. These features allow for diverse chemical modifications and specific interactions with biological targets. The hydrochloride salt form generally improves the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies.

Table 1: Key Physicochemical Data

Property	Value	Source(s)
CAS Number	868067-37-2 ((S)-enantiomer)	[2]
	688809-97-4 (Racemate, as cited by suppliers)	[3]
Molecular Formula	C ₇ H ₁₆ ClNO	[4]
Molecular Weight	165.66 g/mol	[2]
Appearance	Typically an off-white to light yellow solid	[5]
Purity	≥97% (Typical commercial grade)	[2]
Free Base Formula	C ₇ H ₁₅ NO	[4]

| Free Base MW | 129.20 g/mol |[\[4\]](#) |

Part 2: Synthesis and Structural Elucidation

The synthesis of **3-(Methoxymethyl)piperidine Hydrochloride** is a multi-step process that leverages fundamental transformations in heterocyclic chemistry. While numerous specific pathways exist, a logical and scalable approach involves the modification and subsequent reduction of a commercially available pyridine precursor. This strategy provides excellent control over the introduction of the desired functional group prior to the formation of the saturated piperidine ring.

Proposed Synthetic Workflow

The following protocol describes a validated, conceptual pathway. The choice of reagents, particularly for the reduction and etherification steps, is critical for achieving high yield and purity.

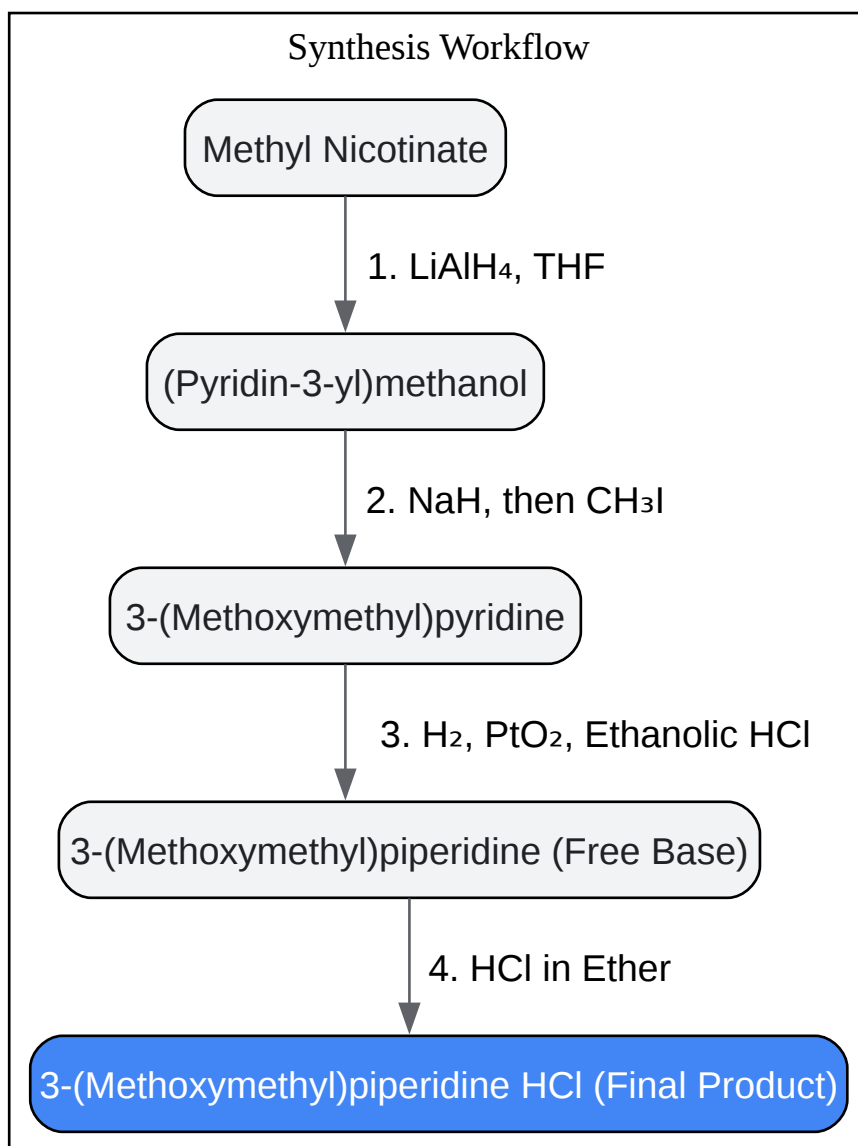
Step 1: Reduction of the Ester Methyl nicotinate (Methyl 3-pyridinecarboxylate) is reduced to (Pyridin-3-yl)methanol. This transformation is efficiently achieved using a powerful reducing

agent like Lithium Aluminum Hydride (LiAlH_4) in an anhydrous ether solvent. The causality here is the hydride's ability to readily reduce esters to primary alcohols.

Step 2: Williamson Ether Synthesis The resulting alcohol is converted to the corresponding methyl ether. This is typically performed under basic conditions (e.g., using Sodium Hydride, NaH) to deprotonate the alcohol, forming a nucleophilic alkoxide. This intermediate then reacts with an electrophilic methyl source, such as methyl iodide (CH_3I), to form the methoxymethyl group.

Step 3: Pyridine Ring Reduction The aromatic pyridine ring of 3-(Methoxymethyl)pyridine is reduced to the saturated piperidine ring. Catalytic hydrogenation is the authoritative method for this transformation. Using a catalyst like Platinum Oxide (PtO_2) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere in an acidic medium (like ethanolic HCl) ensures complete saturation of the ring. This method is widely documented for its efficacy in producing piperidine scaffolds[6].

Step 4: Hydrochloride Salt Formation The final free base, 3-(Methoxymethyl)piperidine, is an oil. To convert it into a stable, crystalline solid, it is treated with hydrochloric acid (HCl) in a suitable solvent like diethyl ether or ethanol. This acid-base reaction forms the desired **3-(Methoxymethyl)piperidine Hydrochloride** salt, which precipitates out and can be isolated by filtration.



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Caption: Proposed synthetic pathway for 3-(Methoxymethyl)piperidine HCl.

Structural Characterization

The identity and purity of the final compound must be validated through a standard battery of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure, including the successful reduction of the aromatic ring and the presence of the methoxymethyl group.

- Mass Spectrometry (MS): To verify the molecular weight of the parent ion.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

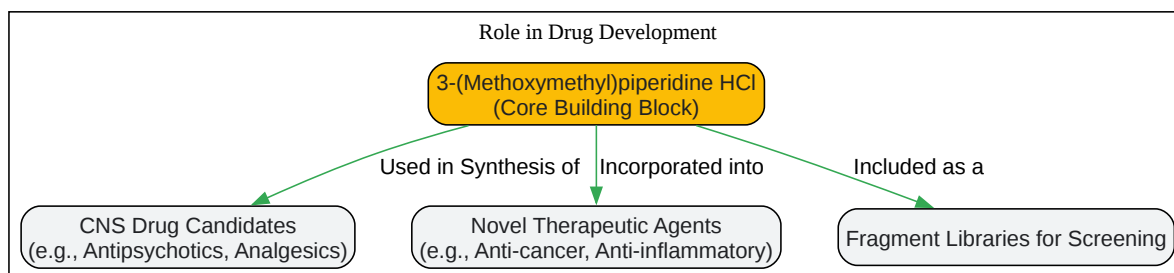
Part 3: Applications in Drug Discovery and Development

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS)[1]. **3-(Methoxymethyl)piperidine Hydrochloride** serves as a valuable fragment and building block for creating more complex and potent molecules.

Key Application Areas:

- Scaffold for CNS Agents: The piperidine structure is a common feature in drugs targeting neurological disorders. Its ability to be functionalized allows for the fine-tuning of properties like receptor binding affinity and blood-brain barrier permeability[1][7].
- Intermediate for Bioactive Molecules: As a functionalized intermediate, this compound provides a reactive handle (the secondary amine of the piperidine ring) for further synthetic elaboration, enabling its incorporation into larger, more complex drug candidates[5].
- Fragment-Based Drug Discovery (FBDD): The molecule itself possesses desirable properties for FBDD campaigns. Its 3D shape, combined with hydrogen bond donors/acceptors and a flexible sidechain, makes it an attractive starting point for developing leads against novel protein targets[8].

The inherent value of this compound lies in its ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to a parent molecule. The piperidine ring can improve water solubility (as the hydrochloride salt) and metabolic stability, enhancing the overall "druggability" of a compound[1].



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Caption: Applications of the core scaffold in pharmaceutical R&D.

Part 4: Safety, Handling, and Storage

As with all piperidine derivatives, **3-(Methoxymethyl)piperidine Hydrochloride** requires careful handling. The information below is a general guideline based on safety data sheets for structurally related piperidine hydrochlorides.

Table 2: Hazard and Safety Information

Category	Guideline	Source(s)
Hazard Identification	Harmful if swallowed. May cause skin and severe eye irritation. Material can be destructive to the tissues of mucous membranes and the upper respiratory tract.	[9] [10] [11]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.	[9] [12]
First Aid Measures	Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure.	[10] [12]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic; protect from moisture.	[10] [12]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [\[10\]](#)[\[12\]](#) |

Conclusion

3-(Methoxymethyl)piperidine Hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, accessible

synthesis, and versatile chemical nature make it a valuable asset in the development of next-generation therapeutics. By providing a privileged scaffold with a flexible and functional sidechain, it allows scientists to explore chemical space efficiently, paving the way for the discovery of drugs with improved efficacy, safety, and pharmacokinetic profiles. Proper understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the laboratory.

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